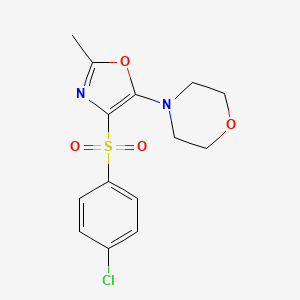
4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C14H15ClN2O4S and its molecular weight is 342.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a morpholine ring substituted with a 4-chlorophenyl sulfonyl group and a 2-methyloxazol moiety. Its synthesis typically involves the reaction of morpholine with appropriate sulfonyl and oxazole precursors. The structure can be represented as follows:
Antibacterial Activity
Studies have demonstrated that derivatives of compounds containing the sulfonamide group exhibit significant antibacterial properties. For instance, the synthesized compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth through various mechanisms.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyl | Salmonella typhi | Moderate |
| 4-(4-Chlorophenyl)sulfonyl | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it exhibited strong inhibition against urease and acetylcholinesterase (AChE). The IC50 values for selected derivatives indicate their potential as effective enzyme inhibitors.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyl | Urease | 2.14 ± 0.003 |
| 4-(4-Chlorophenyl)sulfonyl | AChE | 1.13 ± 0.003 |
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Anticancer Activity
Research has indicated that compounds containing oxazole and sulfonamide groups possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, although specific data related to this compound are still emerging . Further investigation into its mechanism of action is warranted.
Case Studies and Research Findings
- Antibacterial Study : A recent study assessed the antibacterial activity of various synthesized oxazole derivatives, including those with sulfonamide functionalities. The results indicated that the presence of the chlorophenyl sulfonyl group enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Study : Another research focused on the enzyme inhibition capabilities of similar compounds, revealing that those with a morpholine structure demonstrated significant inhibition against both urease and AChE, making them potential candidates for treating conditions like Alzheimer's disease .
- Toxicological Assessment : Toxicity studies conducted on animal models showed that the median lethal dose (LD50) for some derivatives was within acceptable ranges, indicating a favorable safety profile for further development .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-16-13(14(21-10)17-6-8-20-9-7-17)22(18,19)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSYFUSFMOGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













